2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol 2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18246128
InChI: InChI=1S/C10H21NO2/c1-9-2-4-10(8-11,5-3-9)13-7-6-12/h9,12H,2-8,11H2,1H3
SMILES:
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol

2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol

CAS No.:

Cat. No.: VC18246128

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol -

Specification

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
IUPAC Name 2-[1-(aminomethyl)-4-methylcyclohexyl]oxyethanol
Standard InChI InChI=1S/C10H21NO2/c1-9-2-4-10(8-11,5-3-9)13-7-6-12/h9,12H,2-8,11H2,1H3
Standard InChI Key CLJACSYDOXQXJN-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1)(CN)OCCO

Introduction

2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol is an organic compound featuring a cyclohexane ring substituted with an aminomethyl group and an ethoxy group. This compound has a molecular formula of C10H21NO2 and a molecular weight of approximately 187.28 g/mol. The presence of a hydroxyl group (-OH) enhances its reactivity and solubility in polar solvents, making it a valuable candidate for various chemical and biological applications.

Synthesis Methods

The synthesis of 2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol can be achieved through various methods, including continuous flow processes and advanced catalytic systems in industrial settings. These methods enhance yield and purity, which are essential for applications in medicinal chemistry and materials science.

Synthesis Overview

  • Continuous Flow Processes: These methods allow for efficient and controlled synthesis by maintaining consistent reaction conditions.

  • Advanced Catalytic Systems: Catalysts can significantly improve reaction rates and selectivity, leading to higher purity products.

Biological Activity and Potential Applications

2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol may exhibit biological activity through interactions with specific molecular targets. The aminomethyl group facilitates hydrogen bonding and electrostatic interactions with biological molecules, potentially influencing their activity. This compound could act as a ligand, binding to receptors and modulating their functions, which is crucial for applications in medicinal chemistry.

Potential Biological Applications

Application AreaDescription
Medicinal ChemistryPotential ligand for biological receptors, influencing protein/enzyme activity.
Materials ScienceUnique chemical properties make it suitable for specialized applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-ol but differ in specific functional groups or ring structures. For example:

  • 2-(Aminoethyl)ethanol: Lacks a cyclohexane ring and has a simpler structure.

  • 2-(2-Aminoethoxy)ethanol: Contains an ethoxy group but with different substituents.

  • 3-Aminopropanol: Similar amine functionality but differs in the carbon chain.

Comparison Table

Compound NameStructure Characteristics
2-((1-(Aminomethyl)-4-methylcyclohexyl)oxy)ethan-1-olCyclohexane ring with aminomethyl and ethoxy groups.
2-(Aminoethyl)ethanolNo cyclohexane ring; simpler structure.
2-(2-Aminoethoxy)ethanolEthoxy group with different substituents.
3-AminopropanolSimilar amine functionality but different carbon chain.

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